molecular formula C17H20N2O2 B14300197 N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide CAS No. 116708-62-4

N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide

Cat. No.: B14300197
CAS No.: 116708-62-4
M. Wt: 284.35 g/mol
InChI Key: UTSZWZXQVFIYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(methylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a therapeutic agent for treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, altering signaling pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)-N-[2-(methylamino)ethyl]benzamide
  • N-(4-Chlorophenyl)-N-[2-(methylamino)ethyl]benzamide
  • N-(4-Methylphenyl)-N-[2-(methylamino)ethyl]benzamide

Uniqueness

N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its pharmacological properties and reactivity compared to other similar compounds.

Properties

CAS No.

116708-62-4

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide

InChI

InChI=1S/C17H20N2O2/c1-18-12-13-19(15-8-10-16(21-2)11-9-15)17(20)14-6-4-3-5-7-14/h3-11,18H,12-13H2,1-2H3

InChI Key

UTSZWZXQVFIYOH-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.